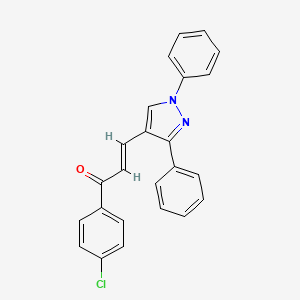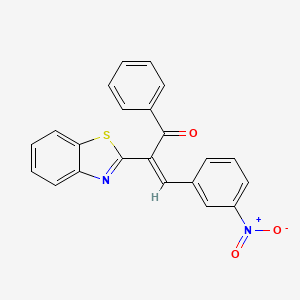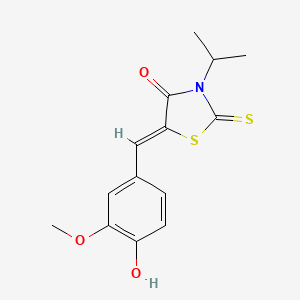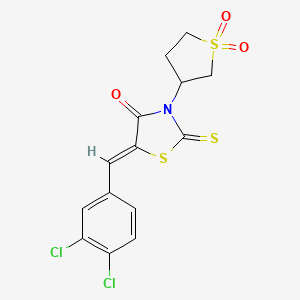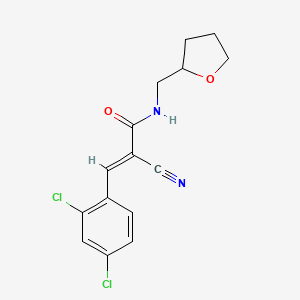
2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Übersicht
Beschreibung
2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been shown to possess anti-inflammatory and anti-cancer properties.
Wirkmechanismus
2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the enzyme p38 MAP kinase. This enzyme is involved in the regulation of inflammatory responses and cell proliferation, and its inhibition has been shown to be effective in the treatment of various inflammatory and cancerous conditions.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and anti-cancer properties by inhibiting the activity of the enzyme p38 MAP kinase. Inhibition of this enzyme results in the downregulation of various pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells. This compound has also been shown to possess anti-angiogenic properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity, and its anti-inflammatory and anti-cancer properties have been extensively studied. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One potential direction is the development of this compound analogs with improved potency and selectivity for p38 MAP kinase inhibition. Another direction is the investigation of this compound in combination with other anti-inflammatory or anti-cancer agents, which may enhance its therapeutic efficacy. Additionally, the use of this compound in preclinical and clinical studies for the treatment of various inflammatory and cancerous conditions should be explored further.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activity of the enzyme p38 MAP kinase, which plays a key role in the regulation of inflammatory responses. This compound has also been shown to possess anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-12-4-3-10(14(17)7-12)6-11(8-18)15(20)19-9-13-2-1-5-21-13/h3-4,6-7,13H,1-2,5,9H2,(H,19,20)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTMNDJGNJJXSM-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



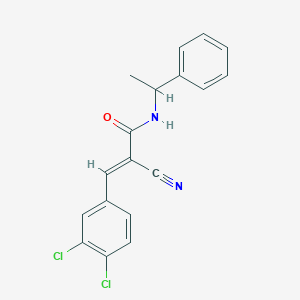
![N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B3895307.png)
![N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3895308.png)
![5-amino-3-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3895310.png)
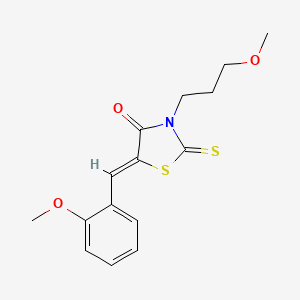
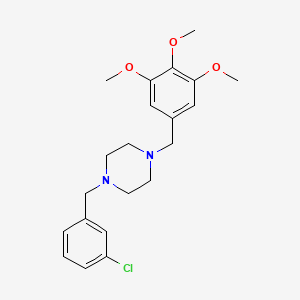

![2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3895323.png)
![N-{4-[3-(2-pyridinyl)acryloyl]phenyl}-2-furamide](/img/structure/B3895341.png)
![1-isopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3895351.png)
